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Poly(2'-methylthioadenylic acid) - 70804-88-5

Poly(2'-methylthioadenylic acid)

Catalog Number: EVT-427389
CAS Number: 70804-88-5
Molecular Formula: C11H16N5O7PS
Molecular Weight: 393.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Poly(2'-methylthioadenylic acid) is classified under modified ribonucleic acids. It is synthesized through chemical methods that involve polymerizing the corresponding nucleotide monomer, 2'-methylthioadenosine-5'-triphosphate. This compound belongs to a broader category of nucleic acid analogs that are utilized for their unique properties in molecular biology and biochemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of poly(2'-methylthioadenylic acid) typically involves enzymatic or chemical polymerization techniques. One common method includes using polynucleotide phosphorylase, an enzyme that facilitates the polymerization of nucleotide triphosphates into longer chains.

  1. Enzymatic Polymerization:
    • The process starts with the activation of 2'-methylthioadenosine-5'-triphosphate.
    • The enzyme catalyzes the addition of this nucleotide to a growing chain, resulting in the formation of poly(2'-methylthioadenylic acid).
  2. Chemical Synthesis:
    • Chemical approaches may involve phosphoramidite chemistry or solid-phase synthesis techniques, allowing for precise control over the polymer length and composition.

These methods can yield polymers with varying degrees of polymerization, which can be analyzed using techniques such as gel electrophoresis or high-performance liquid chromatography.

Molecular Structure Analysis

Structure and Data

The molecular structure of poly(2'-methylthioadenylic acid) consists of a backbone formed by alternating phosphate and ribose units, with each ribose unit bearing a methylthio group at the 2' position.

  • Molecular Formula: C₁₁H₁₄N₅O₆PS
  • Molecular Weight: Approximately 345 g/mol (for the monomer unit)
  • Structural Features:
    • The methylthio modification enhances base stacking interactions and may stabilize helical structures.
    • The presence of sulfur in the structure can also influence hydrogen bonding patterns compared to unmodified adenine derivatives.
Chemical Reactions Analysis

Reactions and Technical Details

Poly(2'-methylthioadenylic acid) can participate in various chemical reactions typical for nucleic acids:

  1. Hydrolysis:
    • The polymer can undergo hydrolysis under acidic or basic conditions, leading to the release of nucleotide monomers.
  2. Hybridization:
    • Due to its structural similarities to natural ribonucleic acids, it can hybridize with complementary strands, forming stable duplexes.
  3. Enzymatic Reactions:
    • It can serve as a substrate for enzymes such as RNA polymerases or ribozymes, which may recognize modified nucleotides differently than their unmodified counterparts.
Mechanism of Action

Process and Data

The mechanism of action for poly(2'-methylthioadenylic acid) primarily revolves around its ability to mimic natural ribonucleic acids while offering enhanced stability due to the methylthio modification.

  • Stability: The 2'-methylthio group protects against hydrolysis by nucleases, increasing the half-life of the molecule in biological systems.
  • Interactions: It can engage in specific base pairing with complementary sequences, facilitating processes like gene regulation or serving as an antisense oligonucleotide in therapeutic applications.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Poly(2'-methylthioadenylic acid) exhibits several notable physical and chemical properties:

  • Solubility: Soluble in water and common organic solvents due to its polar phosphate groups.
  • Thermal Stability: Enhanced thermal stability compared to unmodified adenylic acid due to increased base stacking interactions.
  • Spectroscopic Properties: Characteristic absorption spectra in UV-visible range, useful for quantification and analysis.

These properties make it suitable for various laboratory applications including molecular biology assays and structural studies.

Applications

Scientific Uses

Poly(2'-methylthioadenylic acid) has several important applications in scientific research:

  1. Molecular Biology: Used as a model compound to study RNA structure-function relationships.
  2. Therapeutics: Potential use as an antisense oligonucleotide for gene silencing or modulation.
  3. Biotechnology: Investigated for its role in developing RNA-based therapeutics due to its enhanced stability against enzymatic degradation.
Introduction to Poly(2’-methylthioadenylic acid)

Definition and Structural Characteristics of Poly(2’-methylthioadenylic acid)

Poly(2’-methylthioadenylic acid) is a synthetic polynucleotide derivative in which the adenine base at the 2'-position of the ribose sugar bears a methylthio (-SCH₃) substituent. This structural modification fundamentally alters the polymer's physicochemical behavior compared to unmodified polyadenylic acid [poly(A)]. The methylthio group introduces significant steric bulk and electron-donating properties, which restrict conformational flexibility and enhance base stacking interactions. This results in a more rigid secondary structure, as evidenced by pronounced hypochromicity in UV spectra and elevated melting temperatures (Tm) in thermal denaturation studies [1] [3].

The polymer is synthesized enzymatically using polynucleotide phosphorylase (e.g., from Micrococcus luteus) to polymerize 2-methylthioadenosine 5'-diphosphate monomers. This method yields high-molecular-weight chains with defined phosphodiester linkages, analogous to natural RNA backbones but with enhanced stability [1]. Crucially, the 2-methylthio group occupies the Hoogsteen face of adenine, sterically hindering canonical Watson-Crick base pairing with uracil or thymidine residues. Instead, it favors non-canonical interactions, such as parallel-stranded triplex formation with poly(A) [1] [5].

  • Table 1: Physicochemical Properties of Poly(2’-methylthioadenylic acid) Compared to Reference Polymers
    PropertyPoly(2’-methylthioadenylic acid)Poly(A)Poly(7-deazaadenylic acid)
    Melting Temperature (°C)75–8060–6565–70
    Hypochromicity (%)35–4020–2525–30
    Nuclease S1 ResistanceHighLowModerate
    Preferred Secondary StructureParallel triplexSingle helixSingle helix

Historical Development and Key Discoveries in Modified Polynucleotides

The development of poly(2’-methylthioadenylic acid) emerged from foundational work in the 1970s exploring base-modified nucleotides. Seminal studies by Ikehara and colleagues demonstrated that substituting purine bases at the 2-position with sulfur-containing groups (e.g., in poly(2-methylthioinosinic acid)) conferred unprecedented thermal stability and nuclease resistance [1] [5]. This work built upon earlier discoveries by Rich (1958), who first observed triple-helix formation in polyinosinic-polycytidylic acid complexes, highlighting the potential of non-canonical nucleic acid structures [1].

A key breakthrough was the enzymatic synthesis of 2-thio-modified polynucleotides using polynucleotide phosphorylase. This approach, optimized by Torrence and Witkop (1975) for poly(7-deazaadenylic acid), enabled large-scale production of homogeneous polymers with tailored modifications [1] [6]. The Ritter reaction—originally developed for acrylamido monomers like AMPS (2-acrylamido-2-methylpropanesulfonic acid)—later inspired chemical routes to synthesize 2-thioadenosine phosphoramidites, though enzymatic polymerization remains preferred for high-fidelity chain elongation [2].

By the 1980s, researchers systematically evaluated how 2-substituents (methylthio, ethylthio) modulate polymer behavior. Fukui and Ikehara (1979) proved that bulkier 2-alkylthio groups in polyadenine derivatives not only prevented duplex formation with poly(U) but also enabled novel triple-helical architectures with poly(A) [1]. This era established the "steric exclusion" principle: bulky 2-substituents block Watson-Crick pairing while promoting Hoogsteen-based tertiary structures.

  • Table 2: Milestones in the Development of 2-Substituted Polynucleotides
    YearDiscoveryKey Researchers
    1958First observation of triple-helical poly(I):poly(A) complexesRich
    1972Synthesis and properties of poly(2-methylthioinosinic acid)Ikehara & Hattori
    1974Enzymatic synthesis of poly(2-methyl-N⁶-methyladenylic acid)Hattori et al.
    1979Non-Watson-Crick complexes in 2-alkylthio-substituted polyadenylatesFukui & Ikehara
    1983Rigid triplex formation by poly(2-methylthio-7-deazainosinic acid)Multiple groups

Role of 2’-Substituents in Nucleic Acid Analog Stability and Function

The 2’-methylthio group in polyadenylic acid derivatives exerts three primary effects that define their biological and physicochemical utility:

  • Steric Hindrance and Conformational Restriction:The methylthio moiety protrudes into the major groove of the polynucleotide, physically obstructing access to the N1 position of adenine, which is critical for Watson-Crick pairing. This forces the polymer into alternative conformations, such as parallel triplexes, where two poly(2’-methylthioadenylic acid) strands bind to poly(A) via Hoogsteen hydrogen bonding (A•A–A triplets) [1] [5]. The steric bulk also stabilizes the C3'-endo sugar pucker, mimicking A-form RNA and enhancing backbone rigidity [3].

  • Enhanced Thermodynamic Stability:The electron-donating sulfur atom increases the polarizability of the adenine ring, strengthening base-stacking interactions. This elevates the polymer's Tm by 10–15°C compared to unmodified poly(A) (Table 1). Additionally, the hydrophobic methyl group shields the C–S bond from hydrolytic cleavage, contributing to exceptional thermal stability at physiological temperatures [1] [2].

  • Nuclease Resistance and Biological Persistence:The combined steric and electronic effects of the 2-methylthio group impede enzymatic degradation. Poly(2’-methylthioadenylic acid) shows negligible hydrolysis by ribonuclease T2 or nuclease S1, unlike poly(A) or 7-deazaadenine analogs. This resistance arises because nucleases cannot accommodate the bulky substituent in their catalytic pockets, as demonstrated by studies on 2-thio-modified dinucleotides [1] [4].

  • Table 3: Impact of 2’-Methylthio Group on Polynucleotide Stability and Function
    PropertyMechanismFunctional Consequence
    Blocked Watson-Crick PairingSteric occlusion of N1 positionEnables non-canonical triplex formation
    Increased TmEnhanced base stacking + hydrophobic stabilization of glycosidic bondThermal resilience in biomedical assays
    Nuclease ResistanceIncompatibility of bulky group with enzyme active sitesProlonged half-life in vitro/in vivo

Recent applications exploit these properties. For example, in molecular recognition, poly(2’-methylthioadenylic acid) serves as a scaffold for constructing stable aptamers targeting RNA tertiary structures. Additionally, its resistance to nucleases makes it a candidate for antisense oligonucleotide backbones, where biological persistence is paramount [6].

Compounds Mentioned

  • Poly(2’-methylthioadenylic acid)
  • Poly(2-methylthioinosinic acid)
  • Poly(7-deazaadenylic acid)
  • Poly(2-methyl-N⁶-methyladenylic acid)
  • Poly(2-methylthio-7-deazainosinic acid)
  • 2-Acrylamido-2-methylpropane sulfonic acid (AMPS)

Properties

CAS Number

70804-88-5

Product Name

Poly(2'-methylthioadenylic acid)

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C11H16N5O7PS

Molecular Weight

393.32 g/mol

InChI

InChI=1S/C11H16N5O7PS/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1

InChI Key

XVTFTCNRRAQHEQ-KQYNXXCUSA-N

SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Synonyms

poly(2'-methylthioadenylic acid)

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

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